molecular formula C22H28N2O5S B2850227 N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941955-23-3

N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2850227
CAS No.: 941955-23-3
M. Wt: 432.54
InChI Key: CNQDAIAZSJPVHV-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 1-tosylpiperidin-2-yl moiety at the acetamide’s α-carbon. The 2,4-dimethoxyphenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to solubility and receptor interactions . The tosyl (p-toluenesulfonyl) group on the piperidine ring enhances steric bulk and may influence metabolic stability or enzyme inhibition properties.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-16-7-10-19(11-8-16)30(26,27)24-13-5-4-6-17(24)14-22(25)23-20-12-9-18(28-2)15-21(20)29-3/h7-12,15,17H,4-6,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQDAIAZSJPVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements, synthesis methods, and biological activities of N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide and related compounds:

Compound Name Structural Features Synthesis Method Biological Activity/Application Key Properties References
This compound (Target Compound) 2,4-Dimethoxyphenyl, tosylpiperidine, acetamide backbone Likely via carbodiimide-mediated amidation (analogous to ) Hypothesized enzyme inhibition (e.g., kinase or protease) due to tosylpiperidine High logP (lipophilic), potential metabolic stability N/A
N-(2,4-Dimethoxybenzyl)-2-(2-oxo-2H-chromen-3-yl)acetamide (14) 2,4-Dimethoxybenzyl, coumarin-derived α-substituent Standard amidation using (2,4-dimethoxyphenyl)methanamine Anticancer or fluorescence applications (coumarin’s optical properties) Yellow solid, 54% yield, moderate solubility
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-CF3-benzothiazol-2-yl)acetamide (18) 2,4-Dimethoxyphenyl, pyrimidinone-thioacetamide, trifluoromethyl benzothiazole Coupling of 2-mercaptopyrimidinone with activated acetamide Kinase inhibition (CK1-specific), herbicidal potential Crystalline solid, high polarity due to CF3 and thioether
2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole ring Carbodiimide-mediated amidation (EDC, DCM, TEA) Antimicrobial (structural mimic of penicillin lateral chain) MP: 489–491 K, hydrogen-bonded 1D chains (crystal packing)
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Dichlorophenyl, pyrazole ring Similar to , using 4-aminoantipyrine Ligand for metal coordination, potential agrochemical Planar amide group, R22(10) hydrogen-bonded dimers
2-(6-Bromo-2-methoxy-1-naphthyl)-N-(2,4-dimethoxyphenyl)acetamide Bromonaphthyl, 2,4-dimethoxyphenyl Unspecified (commercial availability noted) Likely herbicide or photodynamic agent (naphthyl groups) High molecular weight (C21H20BrNO4), lipophilic

Physicochemical Properties

  • Solubility : Methoxy groups improve aqueous solubility relative to chloro- or bromo-substituted analogs (e.g., vs. 6).
  • Crystal Packing : Tosylpiperidine’s rigidity may reduce conformational flexibility compared to thiazole or pyrazole derivatives, affecting crystallinity .

Key Research Findings and Implications

Substituent-Driven Activity :

  • Methoxy groups enhance solubility and reduce acute toxicity but may decrease herbicidal potency compared to chloro derivatives .
  • Tosylpiperidine’s steric bulk may improve metabolic stability but limit membrane permeability .

Synthetic Versatility : Carbodiimide-mediated amidation is a robust method for diverse acetamide derivatives, enabling modular synthesis of analogs .

Unanswered Questions :

  • The target compound’s exact biological targets and in vivo efficacy remain uncharacterized.
  • Comparative crystallographic studies are needed to elucidate packing interactions influenced by the tosylpiperidine group.

Q & A

What are the key synthetic steps for N-(2,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide?

Level: Basic
Methodology:
The synthesis typically involves:

Piperidine Tosylation : Reacting piperidine with tosyl chloride under basic conditions (e.g., pyridine or triethylamine) to form 1-tosylpiperidine.

Acetamide Coupling : Introducing the acetamide moiety via nucleophilic acyl substitution, often using coupling agents like EDC or DCC in dichloromethane or DMF .

Aromatic Substitution : Attaching the 2,4-dimethoxyphenyl group through Suzuki-Miyaura cross-coupling or direct amidation, requiring palladium catalysts and controlled temperatures (60–80°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product .

Which spectroscopic methods are critical for characterizing this compound?

Level: Basic
Methodology:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the piperidine ring (δ 1.5–2.5 ppm), tosyl methyl groups (δ 2.4 ppm), and aromatic methoxy signals (δ 3.8–4.0 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and quaternary carbons in the aromatic ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .

How can reaction yields be optimized during tosylation of the piperidine ring?

Level: Advanced
Methodology:

  • Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of tosyl chloride .
  • Temperature Control : Maintain 0–5°C during tosylation to suppress side reactions .
  • Catalytic Bases : Add DMAP (4-dimethylaminopyridine) to accelerate tosyl group transfer .
  • Workup : Quench with ice-cold water and extract promptly to isolate the tosylated intermediate .

How to address contradictions in reported biological activity data?

Level: Advanced
Methodology:

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-labeled antagonists) to quantify affinity for targets like GPCRs .
  • Dose-Response Curves : Perform in triplicate to assess reproducibility of IC₅₀ values .
  • Structural Analogs : Compare with derivatives (e.g., chloro- or methyl-substituted phenyl groups) to identify substituent effects on activity .

What strategies improve metabolic stability in derivatives?

Level: Advanced
Methodology:

  • Substituent Modification : Replace labile methoxy groups with fluorine or methyl groups to reduce oxidative metabolism .
  • Piperidine Ring Rigidification : Introduce sp³-hybridized carbons or fused rings to hinder cytochrome P450-mediated oxidation .
  • Prodrug Design : Mask the acetamide as an ester to enhance bioavailability .

What common reactions does this compound undergo?

Level: Basic
Methodology:

  • Nucleophilic Substitution : The chlorophenyl analog undergoes SNAr reactions with amines or thiols at elevated temperatures (80–100°C) .
  • Reduction : LiAlH₄ reduces the acetamide to a secondary amine .
  • Oxidation : MnO₂ oxidizes the piperidine ring to a ketone under anhydrous conditions .

How to analyze stereochemical outcomes in piperidine substitutions?

Level: Advanced
Methodology:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak® AD-H column and hexane/isopropanol mobile phase .
  • X-ray Crystallography : Determine absolute configuration (e.g., used X-ray to confirm a related acetamide’s structure) .
  • Circular Dichroism (CD) : Correlate Cotton effects with stereoisomerism in asymmetric piperidine derivatives .

Recommended purification techniques post-synthesis?

Level: Basic
Methodology:

  • Flash Chromatography : Use silica gel with gradient elution (ethyl acetate:hexane = 1:3 → 1:1) .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >95% purity .

How do substituent electronic effects influence reactivity?

Level: Advanced
Methodology:

  • Hammett Analysis : Plot log(k) vs. σ values for substituents (e.g., methoxy’s −R effect slows electrophilic substitution) .
  • DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to predict regioselectivity in aromatic amidation .

What in silico methods predict pharmacokinetic properties?

Level: Advanced
Methodology:

  • Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM force fields in lipid bilayer models .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate LogP, CYP450 inhibition, and BBB penetration .
  • Docking Studies : AutoDock Vina screens binding poses against targets like serotonin receptors .

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